4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide
Overview
Description
4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties
Preparation Methods
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of the difluoromethoxy and ethoxy groups: These functional groups are introduced through nucleophilic substitution reactions using suitable reagents.
Coupling with benzamide: The final step involves coupling the pyrazole derivative with benzamide under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain diseases.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It finds use in the synthesis of more complex molecules and materials, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymes, receptors, or other proteins, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzamide include other pyrazole derivatives such as:
3(5)-substituted pyrazoles: These compounds share the pyrazole core structure and exhibit similar reactivity and biological activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities, these compounds are structurally related and have comparable applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O3/c1-5-23-13-8-11(6-7-12(13)24-16(17)18)15(22)19-14-9(2)20-21(4)10(14)3/h6-8,16H,5H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBSSSOLMNTVDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=C(N(N=C2C)C)C)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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